molecular formula C11H9NO3 B093332 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 1081-17-0

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B093332
CAS RN: 1081-17-0
M. Wt: 203.19 g/mol
InChI Key: XAHCEMQKWSQGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles has been described . Another study reported a convenient four-step synthesis of a related compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, one study discussed the biocatalytic synthesis of (S)-1‐(4‐methoxyphenyl) ethanol by Saccharomyces uvarum as a whole-cell biocatalyst .

Scientific Research Applications

Synthesis of Heterocycles

The compound “1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione” can be used in the synthesis of heterocycles . Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . For instance, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions yielded a new compound in 88% yield .

Synthesis of Formazan Derivatives

Formazans are compounds containing the characteristic azohydrazone group (-N=-C=-NH-), which is a good carrier of π-bonding and chelating properties . They are used as dyes, ligands in complex formation, and as analytical reagents . The compound “1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione” can be used in the synthesis of formazan derivatives . For example, a Schiff base synthesized through refluxing 4-methoxy benzaldehyde and 4-methyl aniline in the presence of glacial acetic acid was treated with diazxonium chloride to yield the desired formazan .

Photolysis Studies

The compound “1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione” can be used to study the steady-state and nanosecond, laser-flash photolysis . This process involves the absorption of light by a chemical substance and the subsequent reactions triggered by the absorbed light .

Synthesis of Anisole Derivatives

Anisole derivatives are widely used in organic synthesis and medicinal chemistry . The compound “1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione” can be used to produce 4-(1-chloro-ethyl)-anisole .

properties

IUPAC Name

1-(4-methoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-4-2-8(3-5-9)12-10(13)6-7-11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHCEMQKWSQGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284902
Record name 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione

CAS RN

1081-17-0
Record name 1081-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 3
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 5
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.